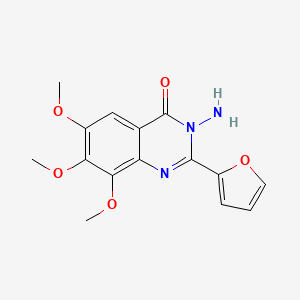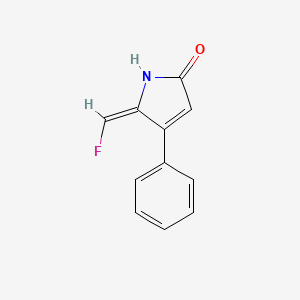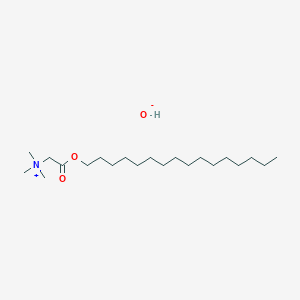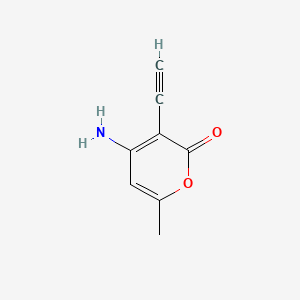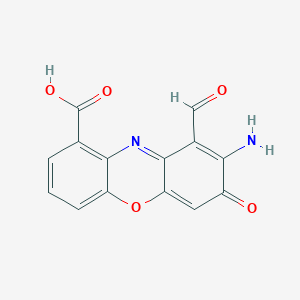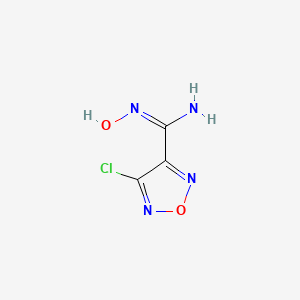
1,2,5-Oxadiazole-3-carboximidamide,4-chloro-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- is a heterocyclic compound that contains an oxadiazole ring. This compound is known for its potential applications in various fields, including medicinal chemistry and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- can be synthesized through various methods. One common approach involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods: The industrial production of 1,2,5-oxadiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: Substitution reactions can introduce new substituents to the oxadiazole ring, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution can introduce various functional groups to the oxadiazole ring.
Wissenschaftliche Forschungsanwendungen
1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,5-oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- involves its interaction with specific molecular targets. For example, as an inhibitor of indoleamine 2,3-dioxygenase, it binds to the catalytically active heme iron, thereby inhibiting the enzyme’s activity . This inhibition can lead to decreased levels of kynurenine, a metabolite involved in immune suppression and tumor growth .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with different chemical properties and applications.
1,3,4-Oxadiazole: Known for its use in medicinal chemistry and material science.
1,2,3-Oxadiazole: Less common but still studied for its unique properties.
Uniqueness: 1,2,5-Oxadiazole-3-carboximidamide, 4-chloro-N-hydroxy- is unique due to its specific substitution pattern and functional groups, which impart distinct chemical and biological properties. Its ability to inhibit indoleamine 2,3-dioxygenase sets it apart from other oxadiazole derivatives, making it a valuable compound for research in cancer therapy and immune regulation .
Eigenschaften
Molekularformel |
C3H3ClN4O2 |
|---|---|
Molekulargewicht |
162.53 g/mol |
IUPAC-Name |
4-chloro-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H3ClN4O2/c4-2-1(3(5)6-9)7-10-8-2/h9H,(H2,5,6) |
InChI-Schlüssel |
LJDGNVOBLBDYQX-UHFFFAOYSA-N |
Isomerische SMILES |
C1(=NON=C1Cl)/C(=N\O)/N |
Kanonische SMILES |
C1(=NON=C1Cl)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


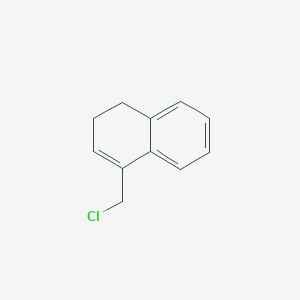
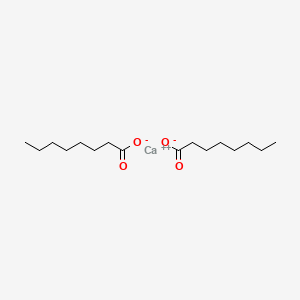
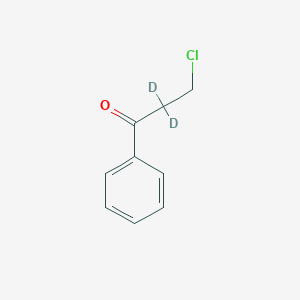
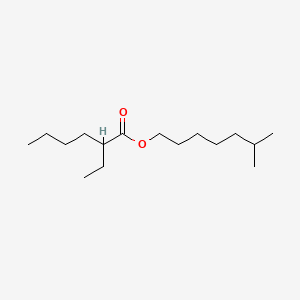
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
![N,N-Dimethyl-N-(2-[methacryloyl]ethyl)-N-(1-octyl)ammonium iodide](/img/structure/B13835179.png)
